molecular formula C6H5NO6S B8793788 2-hydroxy-5-nitrobenzenesulfonic acid CAS No. 616-59-1

2-hydroxy-5-nitrobenzenesulfonic acid

Cat. No.: B8793788
CAS No.: 616-59-1
M. Wt: 219.17 g/mol
InChI Key: AFVVQKCFSIFDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO6S. It is a derivative of benzenesulphonic acid, characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitrobenzenesulfonic acid typically involves the nitration of phenol followed by sulfonation. The process begins with the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-nitrophenol. This intermediate is then subjected to sulfonation using fuming sulfuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-hydroxy-5-nitrobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzenesulphonic acid
  • 4-Nitrophenol

Comparison: 2-hydroxy-5-nitrobenzenesulfonic acid is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties. Compared to 2-Hydroxy-5-nitrobenzoic acid, it has a sulfonic acid group, making it more soluble in water and enhancing its reactivity. The presence of the hydroxyl group differentiates it from 2-Chloro-5-nitrobenzenesulphonic acid, which has a chloro group instead .

Properties

CAS No.

616-59-1

Molecular Formula

C6H5NO6S

Molecular Weight

219.17 g/mol

IUPAC Name

2-hydroxy-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H5NO6S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3,8H,(H,11,12,13)

InChI Key

AFVVQKCFSIFDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)O

Origin of Product

United States

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